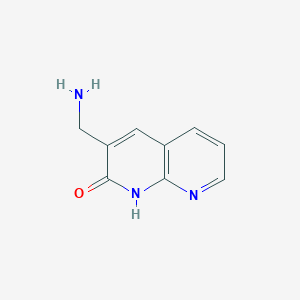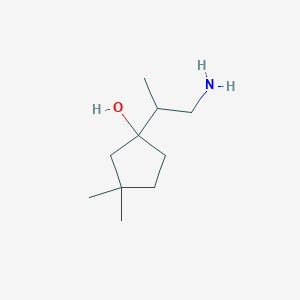![molecular formula C11H11BrN4 B13221818 2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13221818.png)
2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromophenyl group in the structure enhances its reactivity and potential for various chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzylamine with a suitable hydrazine derivative under acidic conditions, followed by cyclization to form the triazolopyrazine ring . Another approach includes the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be performed under mild conditions. The use of catalysts and microwave-assisted synthesis are common in industrial settings to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The triazolopyrazine ring can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted triazolopyrazines, oxides, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and cardiovascular disorders.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Material Science: It has applications in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair processes . By inhibiting PARP1, the compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,3-Triazolo[1,5-a]pyrazines: These compounds have a similar pyrazine ring and are known for their antiviral and antitumor activities.
Uniqueness
2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for developing new drugs and materials with specific properties .
Propriétés
Formule moléculaire |
C11H11BrN4 |
|---|---|
Poids moléculaire |
279.14 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H11BrN4/c12-9-3-1-8(2-4-9)11-14-10-7-13-5-6-16(10)15-11/h1-4,13H,5-7H2 |
Clé InChI |
WXTIHYYRKICKHT-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC(=N2)C3=CC=C(C=C3)Br)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13221743.png)

![3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13221762.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)
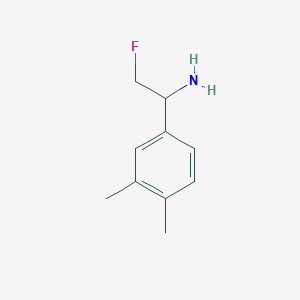
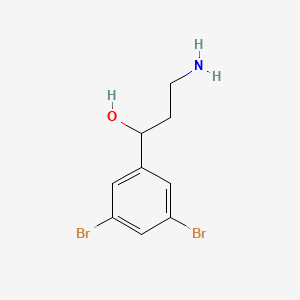
![2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13221777.png)
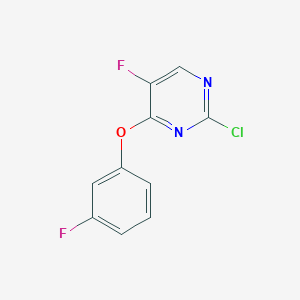

![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
